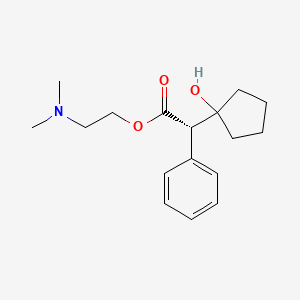
Thiaminium carboxylate betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiaminium carboxylate betaine is conjugate base of thiamine(1+) carboxylic acid. It is a conjugate base of a thiamine(1+) carboxylic acid.
Applications De Recherche Scientifique
1. Hydration and Aggregation Properties
Thiaminium carboxylate betaine exhibits notable hydration and aggregation properties, which are of interest in medical and pharmaceutical industries. A study by Di Gioacchino et al. (2020) demonstrated the amphiphilic character of betaine, revealing how its carboxyl group forms hydrogen bonds with water, influencing its potential pharmaceutical applications (Di Gioacchino, Bruni, & Ricci, 2020).
2. Hepatoprotective Effects
Betaine has been researched for its hepatoprotective properties. Heidari et al. (2018) explored betaine's protective effects in animal models of hepatic injury, highlighting its antioxidative properties and ability to regulate liver mitochondria (Heidari et al., 2018).
3. Neurochemical Actions
The neurochemical and pharmacological actions of betaine on brain benzodiazepine receptors were explored by Cain et al. (1982), suggesting its potential application in neurological disorders (Cain et al., 1982).
4. Electrochemical Sensing Applications
Betaine's application in electrochemical sensing was highlighted in a study by Wu et al. (2018), focusing on its use in the sensitive determination of nitrophenol isomers (Wu et al., 2018).
5. Complex Formation
Research by Hadjiliadis et al. (1983) and Marzotto et al. (1973) examined the complex formation of thiaminium carboxylate betaine with heavy metals, contributing to the understanding of its chemical behavior in various environments (Hadjiliadis, Yannopoulos, & Bau, 1983); (Marzotto, Bandoli, Clemente, Benetollo, & Galzigna, 1973).
6. Nutritional and Physiological Functions
Betaine's role in nutrition and physiology has been extensively studied. Eklund et al. (2005) summarized its potential functions as a feed additive in livestock production, emphasizing its properties as an osmoprotectant and methyl group donor (Eklund, Bauer, Wamatu, & Mosenthin, 2005).
7. Determining Solvent Polarity
Reichardt (2005) utilized betaine dyes to empirically determine the polarity of ionic liquids, showcasing its application in the field of green chemistry (Reichardt, 2005).
8. Plant Stress Resistance
Ashraf and Foolad (2007) discussed the roles of betaine in improving plant abiotic stress resistance, highlighting its importance in osmotic adjustment under environmental stresses (Ashraf & Foolad, 2007).
Propriétés
Formule moléculaire |
C12H14N4O2S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetate |
InChI |
InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18) |
Clé InChI |
QNGQHEBFAUOYHC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



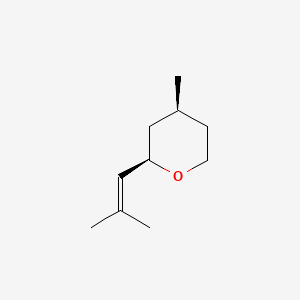
![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)
![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)

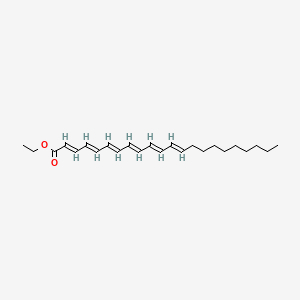
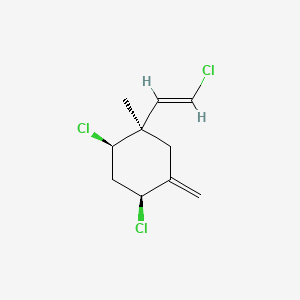
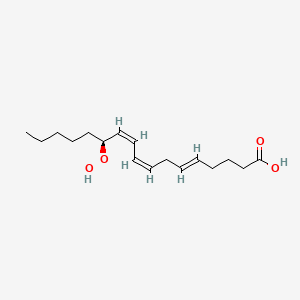

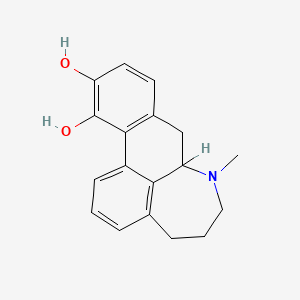
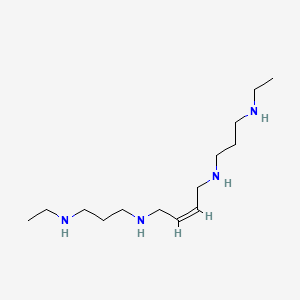
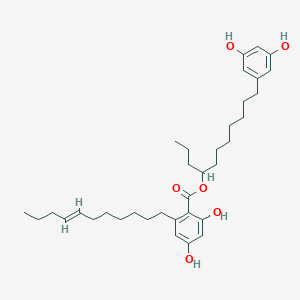

![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)
